molecular formula C16H11F3N2OS B2979060 Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide CAS No. 339015-63-3

Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide

Cat. No. B2979060
M. Wt: 336.33
InChI Key: YOLRRQKTSWRKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide” is complex and includes a trifluoromethyl group, a phenyl group, and an oxadiazol ring .

Scientific Research Applications

Corrosion Inhibition

Research indicates that 1,3,4-oxadiazole derivatives, similar in structure to the compound , have been investigated for their corrosion inhibition properties. These compounds have shown potential in protecting mild steel against corrosion in acidic environments, such as sulfuric acid, through the formation of a protective layer on the metal surface. This is particularly important in industrial applications where corrosion resistance is crucial for maintaining the integrity of metal components and structures (P. Ammal, M. Prajila, A. Joseph, 2018).

Photocatalytic Deodorization

Another application involves the photocatalytic deodorization of organic sulfides, which are known for their malodorous properties. Metal phthalocyanine sulfonate has been used as a photocatalyst under visible light irradiation to oxidize sulfides, including methyl phenyl sulfide, to less odorous sulfoxides and sulfones. This process has implications for environmental remediation, particularly in the treatment of air and water contaminated with sulfide compounds (Aihua Sun, Z. Xiong, Yiming Xu, 2008).

Organic Light-Emitting Diodes (OLEDs)

Compounds containing 1,3,4-oxadiazole units have been utilized in the development of organic light-emitting diodes (OLEDs). These materials serve as green phosphors, and their incorporation into OLED structures has led to devices with high current efficiency and low efficiency roll-off, making them suitable for display and lighting technologies. The performance of such OLEDs highlights the potential of 1,3,4-oxadiazole derivatives in advanced electronic and optoelectronic applications (Yi Jin, Cheng-Cheng Wang, Li-Sha Xue, Tian‐yi Li, Song Zhang, Xuan Liu, X. Liang, You‐Xuan Zheng, J. Zuo, 2014).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl-3-(trifluoromethyl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2-methylsulfanylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-23-13-8-3-2-7-12(13)15-20-14(21-22-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLRRQKTSWRKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide

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